2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine
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Overview
Description
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazine core substituted with two chlorophenyl groups and a pyridin-2-ylmethyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine typically involves the reaction of 2-chlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazines with various functional groups.
Scientific Research Applications
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(2-chlorophenyl)hydrazine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
1-(pyridin-2-ylmethyl)hydrazine: Lacks the chlorophenyl groups, resulting in different chemical reactivity and biological activity.
2-chlorophenylhydrazine: Contains only one chlorophenyl group, leading to different properties and applications.
Uniqueness
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine is unique due to its combination of chlorophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
32812-47-8 |
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Molecular Formula |
C18H15Cl2N3 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C18H15Cl2N3/c19-15-8-1-3-10-17(15)22-23(13-14-7-5-6-12-21-14)18-11-4-2-9-16(18)20/h1-12,22H,13H2 |
InChI Key |
CZQPBYNQKJYXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN(CC2=CC=CC=N2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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